molecular formula C22H28O5 B1219669 beta-Estradiol 17-hemisuccinate CAS No. 7698-93-3

beta-Estradiol 17-hemisuccinate

Cat. No.: B1219669
CAS No.: 7698-93-3
M. Wt: 372.5 g/mol
InChI Key: YJPIDPAGJSWWBE-FNIAAEIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Estradiol (B170435) Derivatives in Experimental Design

Estradiol and its derivatives are fundamental tools in biomedical research, particularly in studies related to endocrinology, cancer biology, and neurobiology. nih.gov The ability to modify the estradiol molecule allows researchers to create probes, tracers, and immunogens that are essential for understanding the mechanisms of estrogen action. nih.govmdpi.com

The native 17β-estradiol molecule is a small, hydrophobic steroid that readily crosses cell membranes to interact with its intracellular receptors, the estrogen receptors (ERα and ERβ). nih.govresearchgate.net This inherent property, while crucial for its physiological function, presents challenges in certain experimental contexts. For instance, to develop antibodies against estradiol or to create labeled versions for immunoassays, the steroid must be conjugated to a larger carrier molecule, such as a protein. researchgate.net This is where the strategic derivatization of estradiol becomes critical.

By introducing a functional group, such as a carboxyl group, onto the estradiol scaffold, a covalent linkage can be formed with proteins or other macromolecules. This process is fundamental to:

Antibody Production: Conjugating estradiol to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) creates an immunogen that can elicit an antibody response in host animals. These antibodies are then indispensable for developing immunoassays. researchgate.net

Immunoassay Development: Estradiol derivatives are used to prepare enzyme-labeled, fluorescent-labeled, or radio-labeled tracers for various immunoassay formats, including ELISA, RIA, and fluorescence polarization immunoassays.

Affinity Chromatography: Immobilizing an estradiol derivative onto a solid support allows for the purification of estrogen receptors and other estradiol-binding proteins.

Cellular Probes: Fluorescently-labeled estradiol derivatives can be used to visualize the localization and trafficking of estrogen receptors within cells. mdpi.com

The position of the chemical modification on the estradiol molecule is crucial. Modifications at positions that are not critical for receptor binding are preferred to ensure that the resulting derivative retains its ability to interact with the target protein.

Rationale for 17-Hemisuccinate Derivatization in Research Tools

The derivatization of estradiol with a hemisuccinate group at the 17β-position is a widely adopted strategy in the development of research tools for several key reasons:

Introduction of a Carboxyl Group: The primary rationale for creating the 17-hemisuccinate derivative is the introduction of a terminal carboxylic acid group. This functional group provides a convenient handle for conjugation to the primary amino groups of lysine (B10760008) residues in proteins via the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents.

Preservation of Receptor Binding: The 17β-hydroxyl group of estradiol is involved in binding to the estrogen receptor, but it is generally more tolerant of modification than the phenolic hydroxyl group at the 3-position. While derivatization at the 17β-position can reduce binding affinity to some extent, it often preserves sufficient affinity for the derivative to be effective in immunoassays and other binding studies. nih.gov

Improved Solubility: The addition of the polar succinate (B1194679) moiety increases the water solubility of the otherwise hydrophobic estradiol molecule, which can be advantageous in aqueous buffer systems used in many biological assays.

Spacer Arm: The four-carbon succinate chain acts as a spacer arm, which helps to minimize steric hindrance between the estradiol molecule and the carrier protein or solid support to which it is conjugated. This spatial separation allows for better access of antibodies or receptors to the estradiol hapten.

A simple and efficient procedure for the synthesis of estradiol 17β-hemisuccinate has been described, making it a readily accessible reagent for biological laboratories. researchgate.net This involves reacting β-estradiol with succinic anhydride (B1165640) in the presence of a catalyst. researchgate.net

The utility of β-Estradiol 17-hemisuccinate is highlighted in its application in the synthesis of radiolabeled ligands for estrogen receptor binding studies. researchgate.net For example, it can be conjugated to a radiolabeled molecule like ¹²⁵I-histamine to create a tracer for use in scintillation proximity assays (SPA) to determine the binding affinity of compounds to the estrogen receptor. researchgate.net

Research Findings and Data

The following tables summarize key information and research findings related to β-Estradiol 17-hemisuccinate and its applications.

Table 1: Physicochemical Properties of β-Estradiol 17-hemisuccinate

PropertyValue
CAS Number 7698-93-3 scbt.com
Molecular Formula C₂₂H₂₈O₅ scbt.com
Molecular Weight 372.45 g/mol scbt.com
Appearance Off-white to Pale Beige Solid
Melting Point 150-155°C
Solubility Soluble in methanol (B129727) sigmaaldrich.com

Table 2: Applications of Estradiol Derivatives in Research

ApplicationDescription of Estradiol Derivative UseResearch Area
Immunoassay Used as a hapten to conjugate to carrier proteins for antibody production and as a competitor in binding assays. researchgate.netEndocrinology, Clinical Diagnostics
Receptor Binding Studies Radiolabeled or fluorescently labeled derivatives are used to study the binding kinetics and affinity of ligands to estrogen receptors. mdpi.comresearchgate.netMolecular Pharmacology, Drug Discovery
Affinity Purification Immobilized on a solid matrix to purify estrogen receptors and other binding proteins from complex biological samples.Proteomics, Biochemistry
Cell Imaging Fluorescent derivatives allow for the visualization of estrogen receptor distribution and dynamics within living cells. mdpi.comCell Biology, Cancer Research
Biomarker Analysis Derivatization of endogenous estradiol enhances detection sensitivity in mass spectrometry-based quantification methods. nih.govClinical Chemistry, Toxicology

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPIDPAGJSWWBE-FNIAAEIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227770
Record name 17beta-Estradiol hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7698-93-3, 93939-81-2
Record name Estradiol hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7698-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17beta-Estradiol hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol hemisuccinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17beta-Estradiol hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5064VG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Strategies for β Estradiol 17 Hemisuccinate

Direct Acylation Procedures

Direct acylation is a common method for synthesizing steroidal hemisuccinates. This typically involves the reaction of the steroid's hydroxyl group with succinic anhydride (B1165640).

One established direct method involves reacting β-estradiol with an excess of succinic anhydride in a solvent mixture of benzene (B151609) and pyridine (B92270). researchgate.net Pyridine acts as a catalyst in this reaction. researchgate.net The process requires refluxing to remove water, followed by a prolonged reflux period after the addition of succinic anhydride to ensure the reaction goes to completion. researchgate.net

Another direct approach utilizes a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent. For instance, the synthesis of hydrocortisone (B1673445) hemisuccinate, a related steroid ester, has been achieved with high yields using DMAP as a catalyst in a mixed solvent system of pyridine and tetrahydrofuran. google.com While not specific to β-estradiol 17-hemisuccinate, this method highlights a common catalytic strategy in steroid esterification. google.com Bismuth triflate has also been noted as a potential catalyst for direct acylation with an anhydride, although its application to steroids has not been extensively examined. nih.gov

Table 1: Comparison of Direct Acylation Methods

Catalyst Solvent(s) Key Features Reference
Pyridine Benzene Requires a water trap and extended reflux. researchgate.net

Indirect Synthetic Pathways and Transformations

Indirect methods provide an alternative route to β-estradiol 17-hemisuccinate, often employed to overcome challenges associated with direct acylation, such as low yields or lack of regioselectivity.

One indirect pathway involves a two-step process. First, the steroid alcohol is reacted with an acylating agent like methyl 4-chloro-4-oxobutyrate in the presence of DMAP and dichloromethane. nih.gov The resulting intermediate ester is then hydrolyzed to yield the final hemisuccinate product. nih.gov This approach has been successfully applied to the synthesis of stanozolol (B1681124) 17β-O-hemisuccinate, demonstrating its potential for other steroids with secondary hydroxyl groups. nih.gov

Another indirect strategy involves the activation of β-estradiol 17-hemisuccinate itself for further conjugation. For example, in the preparation of a radiolabeled derivative, β-estradiol 17-hemisuccinate was activated using isobutylchloroformate and tributylamine (B1682462) as a catalyst. neliti.comresearchgate.net This activated intermediate was then conjugated with ¹²⁵I-histamine. neliti.comresearchgate.net While this is a post-synthesis modification, the activation step is a key indirect transformation. neliti.comresearchgate.net

For steroids with tertiary alcohol groups, which can be more challenging to esterify directly, an indirect method using a selectively removable protecting group has been developed. nih.gov This involves using 1-ethyl-3-(dimethylaminopropyl)carbodiimide as a coupling reagent to form an ester bond between the steroid and 2-(trimethylsilyl)ethyl hydrogen butanedioate. nih.gov

Regioselectivity and Yield Optimization in β-Estradiol 17-hemisuccinate Synthesis

Achieving regioselectivity is a critical aspect of β-estradiol 17-hemisuccinate synthesis, as estradiol (B170435) possesses two hydroxyl groups at the C3 and C17 positions. The 17β-hydroxyl group is a secondary alcohol, while the 3-hydroxyl group is phenolic.

The selective acylation of the 17β-hydroxyl group is generally favored due to its higher reactivity compared to the phenolic 3-hydroxyl group under certain conditions. The use of specific catalysts and reaction conditions can enhance this selectivity. For instance, enzymatic methods often exhibit high regioselectivity.

In terms of yield optimization, a simple and rapid procedure for preparing β-estradiol 17-hemisuccinate has been reported with a high yield. researchgate.net This method involves refluxing β-estradiol with an excess of succinic anhydride in a benzene-pyridine mixture. researchgate.net Similarly, a method for preparing hydrocortisone hemisuccinate using DMAP as a catalyst reports a product yield of over 95%. google.com

The reduction of estrone (B1671321) to estradiol is a related process where controlling the stereochemistry at the C17 position is crucial. It has been found that carrying out the reduction at a low temperature followed by a maintenance step at a higher temperature results in a high yield and purity of the 17β-estradiol product. google.com This highlights the importance of temperature control in reactions involving the C17 position of steroids. google.com

Enzymatic Synthesis Approaches for Steroid Hemisuccinates

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing steroid derivatives. Lipases are a class of enzymes that have been widely investigated for their ability to catalyze esterification and transesterification reactions. nih.govnih.gov

The use of hydrolases, such as subtilisin Carlsberg, has been shown to accomplish the one-step synthesis of specific steroid hemisuccinates. nih.gov In one instance, 3,17β-estradiol was regioselectively acylated with succinic anhydride at the 17β-hydroxyl position by the action of this enzyme in an organic solvent. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
β-Estradiol 17-hemisuccinate
Estradiol
Succinic anhydride
Pyridine
Benzene
4-dimethylaminopyridine (DMAP)
Tetrahydrofuran
Hydrocortisone hemisuccinate
Bismuth triflate
Methyl 4-chloro-4-oxobutyrate
Dichloromethane
Stanozolol 17β-O-hemisuccinate
Isobutylchloroformate
Tributylamine
¹²⁵I-histamine
1-ethyl-3-(dimethylaminopropyl)carbodiimide
2-(trimethylsilyl)ethyl hydrogen butanedioate
Estrone

Conjugate Chemistry and Macromolecular Derivatization

Strategies for Protein Conjugation (e.g., Bovine Serum Albumin)

The conjugation of β-estradiol 17-hemisuccinate to carrier proteins like Bovine Serum Albumin (BSA) is a widely used strategy to render the small steroid molecule immunogenic, enabling the production of specific antibodies. These estradiol-protein conjugates are also employed as immobilized antigens in various immunoassay formats. nih.govnih.gov

A prominent technique for coupling β-estradiol 17-hemisuccinate to proteins is the mixed anhydride (B1165640) method. nih.govhighfine.com This chemical strategy involves the activation of the carboxyl group on the hemisuccinate spacer.

The process typically begins by reacting the estradiol (B170435) derivative with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a base like triethylamine. highfine.comgoogle.com This reaction forms a highly reactive mixed anhydride intermediate. This intermediate is then introduced to a solution of the protein, such as BSA. The nucleophilic amino groups on the protein's lysine (B10760008) residues attack the activated carbonyl of the mixed anhydride, forming a stable amide bond and releasing the carbonate portion. nih.gov

This method has been successfully used to prepare conjugates of estradiol-17β and BSA, achieving a high molar incorporation ratio, with as many as 25 moles of the steroid being attached to a single mole of BSA. nih.gov The formation of the conjugate can be confirmed by techniques like UV analysis and immunoelectrophoresis. nih.gov While effective, the process requires careful control to avoid side reactions, such as the formation of symmetrical anhydrides, which can reduce the yield of the desired conjugate. google.comtcichemicals.com

The hemisuccinate group on β-estradiol 17-hemisuccinate acts as a "spacer arm," which is a short chemical linker that distances the estradiol molecule from the macromolecule to which it is conjugated. The design and length of this spacer are critical determinants of the conjugate's performance, particularly in immunoassays where it influences the accessibility of the hapten to the antibody's binding site. nih.govresearchgate.net

The introduction of spacers is known to affect the sensitivity of steroid enzyme immunoassays. nih.govresearchgate.net The length of the spacer can significantly impact the binding affinity between the steroid and its corresponding antibody. For instance, in the development of a biotinylated tracer for an enzyme immunoassay (EIA), a longer spacer of 16 carbon atoms provided more consistent results at different temperatures compared to a shorter 9-carbon atom spacer. nih.gov This suggests that a longer, more flexible spacer can better orient the estradiol molecule for optimal interaction with the antibody, overcoming potential steric hindrance from the larger carrier molecule.

Research has shown that while spacer length is important, the chemical structure of the spacer also plays a crucial role. nih.gov Hydrophilic and rigid spacers can provide a more extended and solvated ligand, whereas more hydrophobic spacers (like those composed of -CH2- groups) may lead to the ligand adsorbing onto the support matrix, reducing its availability. researchgate.net The optimal spacer length is often found to be between 6 to 10 carbon atoms, as excessively long spacers can sometimes lead to non-specific binding. researchgate.net

Table 1: Effect of Spacer Arm Length on Immunoassay Performance

Spacer Length (No. of Atoms) Observation Reference
9 carbons Binding was susceptible to changes in incubation temperature. nih.gov
16 carbons Showed nearly identical results at 4°C and room temperature, indicating greater stability. nih.gov
3 to 10 atoms Investigated to study effects on sensitivity and specificity of steroid immunoassays. nih.govresearchgate.net
4 glycine (B1666218) units Found to be a minimum requirement for enhanced cell adhesion and growth on modified alginate gels. researchgate.net

Polymeric Conjugates for Enhanced Research System Properties

Beyond single protein molecules, β-estradiol 17-hemisuccinate can be conjugated to various polymers to create tools with enhanced or specialized properties for research. These polymeric conjugates can offer advantages such as increased ligand density, altered solubility, and the ability to form specific delivery or detection systems. For example, the conjugation to hydrophilic polymers can improve the presentation of the estradiol hapten in aqueous environments, which is beneficial for biosensor applications. nih.gov The use of polymeric backbones allows for the attachment of multiple estradiol molecules, which can amplify signals in detection assays or modulate biological responses in cellular studies.

Radioligand Synthesis and Isotopic Labeling (e.g., 125I-labeling)

For radioligand binding assays and certain imaging techniques, β-estradiol 17-hemisuccinate serves as a precursor for the synthesis of radioactively labeled tracers. A common method involves introducing a radioisotope, such as Iodine-125 (¹²⁵I), into the molecule.

The synthesis of an ¹²⁵I-labeled estradiol tracer often involves first conjugating β-estradiol 17-hemisuccinate to a molecule that can be readily iodinated, such as histamine (B1213489) or tyramine. The hemisuccinate's carboxyl group is activated and reacted with the amino group of histamine to form an amide linkage. This estradiol-hemisuccinate-histamine conjugate is then subjected to radioiodination using Na¹²⁵I and an oxidizing agent like chloramine-T. The resulting ¹²⁵I-labeled tracer can be purified using techniques like Sephadex column chromatography. These radioligands are essential for highly sensitive quantification of estradiol receptors or for use as tracers in radioimmunoassays (RIAs).

Biotinylation Strategies for β-Estradiol 17-hemisuccinate Tracers

Biotinylation is a powerful technique for creating non-radioactive tracers for use in modern immunoassays, such as enzyme-linked immunosorbent assays (ELISAs). The high affinity between biotin (B1667282) and streptavidin (or avidin) is exploited to create a highly specific and strong detection system.

β-Estradiol 17-hemisuccinate can be biotinylated by coupling its carboxyl group to a biotin derivative that contains a primary amine. This is typically achieved using standard peptide coupling chemistry, such as the use of carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an active ester that readily reacts with the amino group on the biotin linker. The resulting biotin-estradiol conjugate can then be used as a tracer in a competitive immunoassay format, where it competes with unlabeled estradiol in the sample for binding to a limited number of antibody sites. nih.gov The amount of bound biotinylated tracer is then quantified by adding enzyme-conjugated streptavidin, followed by a chromogenic substrate. salimetrics.com The choice of spacer arm between the estradiol moiety and biotin is critical for ensuring that both molecules can simultaneously bind to their respective partners (antibody and streptavidin) without steric hindrance. nih.gov

Immunoanalytical Methodologies and Assay Development

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme immunoassays (EIAs) and enzyme-linked immunosorbent assays (ELISAs) are widely utilized techniques for the detection of β-estradiol, and β-estradiol 17-hemisuccinate plays a pivotal role in the design and optimization of these assays. nih.govresearchgate.net These methods offer high sensitivity and are adaptable to high-throughput screening. nih.gov

To produce antibodies against small molecules like β-estradiol, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process transforms the small molecule into a hapten. β-Estradiol 17-hemisuccinate is an ideal derivative for this purpose because the hemisuccinate linker at the C17 position provides a reactive carboxylic acid group for covalent attachment to the carrier protein, while leaving the core steroid structure largely exposed for antibody recognition. nih.govnih.gov

The synthesis of the immunogen typically involves activating the carboxylic acid group of β-estradiol 17-hemisuccinate and then reacting it with the amine groups on the carrier protein. researchgate.net The resulting conjugate, for instance, β-estradiol 17-hemisuccinate-BSA, can then be used to immunize animals to generate polyclonal or monoclonal antibodies. nih.govnih.gov

Following immunization with a β-estradiol 17-hemisuccinate conjugate, antibodies are generated that can specifically recognize the estradiol (B170435) molecule. Both polyclonal and monoclonal antibodies can be produced, with monoclonal antibodies offering higher specificity and consistency. nih.govnih.gov The specificity of these antibodies is a crucial factor in the reliability of the immunoassay.

Specificity is assessed by determining the cross-reactivity of the antibody with other structurally related steroids. nih.govresearchgate.net An ideal anti-estradiol antibody will exhibit high affinity for estradiol and minimal cross-reactivity with other endogenous or synthetic steroids. nih.govnih.gov For example, studies have shown that antibodies raised against estradiol-6-CMO-BSA conjugates can have excellent discrimination between estradiol and other estrogens like estrone (B1671321) and estriol. nih.gov However, cross-reactivity with testosterone (B1683101) can sometimes be an issue. nih.gov The choice of the conjugation site on the estradiol molecule and the nature of the linker can significantly influence the specificity of the resulting antibodies. nih.gov

Cross-Reactivity of an Improved Estradiol Chemiluminescent Enzyme Immunoassay. nih.gov
CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
Estrone (E1)250.26
Estradiol-3-sulfate1000.14
17α-ethynylestradiol2000.02
Estriol (E3)100<0.001
Estra-17-glucuronide100<0.001
Estramustine100<0.001

In a competitive immunoassay, a labeled form of the analyte, known as a tracer, competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. β-Estradiol 17-hemisuccinate is also used to prepare these tracers by conjugating it to a signaling molecule, most commonly an enzyme like horseradish peroxidase (HRP) or a small molecule like biotin (B1667282). nih.govnih.govnih.gov

The performance of the immunoassay is highly dependent on the quality of the tracer. The conjugation process must be carefully optimized to ensure that the estradiol molecule remains recognizable by the antibody and that the signaling molecule retains its activity. For HRP conjugates, the enzyme's catalytic activity is used to generate a measurable signal. nih.govarborassays.com For biotinylated tracers, the high-affinity interaction between biotin and avidin (B1170675) or streptavidin is exploited. nih.govnih.gov The avidin/streptavidin is often labeled with an enzyme or a fluorophore to generate the signal. nih.govnih.gov The length and chemical structure of the spacer arm connecting estradiol to biotin can significantly impact the simultaneous binding of the tracer to both the antibody and streptavidin, thereby affecting assay performance. nih.gov

A thorough validation is essential to ensure the reliability of any newly developed immunoassay. Key performance characteristics that are evaluated include sensitivity, recovery, and cross-reactivity.

Sensitivity , or the limit of detection (LOD), is the lowest concentration of estradiol that can be reliably distinguished from a blank sample. abcam.com For estradiol, which is often present at very low concentrations, high sensitivity is crucial. nih.gov

Recovery is assessed by spiking known amounts of estradiol into a sample matrix (e.g., plasma, urine) and measuring the percentage of the spiked amount that is detected by the assay. nih.govnih.gov This helps to identify any matrix effects that may interfere with the assay.

Cross-reactivity is a measure of the assay's specificity and is determined by testing the response of the assay to various structurally related steroids. researchgate.netnih.govnih.gov Low cross-reactivity is essential for accurate measurement of estradiol in complex biological samples. researchgate.net

Performance Characteristics of an Estradiol Immunoassay. nih.gov
ParameterFinding
Detection Limit0.63 pg/well
Intra-assay Coefficient of Variation13% for 15 pg/ml E2 level
5.3% for 236 pg/ml E2 level
Recovery of Spiked Plasma83% to 100% for 50-1000 pg/ml E2
58% for 20 pg/ml E2
Correlation with RIAr=0.991

Radioimmunoassay (RIA) Applications in Steroid Research

Before the widespread adoption of EIAs and ELISAs, radioimmunoassays (RIAs) were the gold standard for measuring steroid hormones. thebms.org.uk RIAs are based on the same competitive binding principle as EIAs, but they utilize a radiolabeled tracer, typically containing isotopes like iodine-125. researchgate.net β-Estradiol 17-hemisuccinate can be used to synthesize these radiolabeled tracers. researchgate.net While RIAs offer excellent sensitivity, the use of radioactive materials poses safety and disposal challenges, leading to their gradual replacement by non-isotopic methods like ELISA. nih.gov

Luminescent and Fluorescent Immunoassay Techniques Utilizing β-Estradiol 17-hemisuccinate

To further enhance the sensitivity of immunoassays, luminescent and fluorescent detection methods have been developed.

Luminescent Immunoassays , such as chemiluminescent immunoassays (CLIAs), use tracers that are conjugated to a chemiluminescent molecule like luminol (B1675438) or acridinium (B8443388) esters. nih.govibl-international.com The signal is generated by a chemical reaction that produces light, offering a very low background and high sensitivity. nih.govnih.gov β-Estradiol 17-hemisuccinate can be derivatized for use in these highly sensitive assays. nih.gov

Fluorescent Immunoassays (FIAs) employ fluorescent molecules (fluorophores) as labels. nih.govnih.gov When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then detected. Quantum dots, which are semiconductor nanocrystals, have also been used as labels in FIAs for estradiol, offering high photostability and brightness. nih.gov β-Estradiol 17-hemisuccinate can be incorporated into the design of tracers for these fluorescent assays. nih.govnih.gov

Electrochemical Biosensor Development for Estrogenic Compound Detection in Research Settings

Electrochemical biosensors have emerged as a powerful tool for the detection of estrogenic compounds, offering advantages such as high sensitivity, rapid response, low cost, and the potential for miniaturization and real-time analysis. nih.govencyclopedia.pub These sensors typically involve the modification of an electrode surface with a biological recognition element that specifically interacts with the target estrogenic compound. This interaction is then converted into a measurable electrical signal. Research in this area focuses on developing novel materials and methods to enhance sensor performance, including sensitivity, selectivity, and stability.

A variety of biorecognition elements are employed, including enzymes, antibodies, and aptamers. encyclopedia.pubfrontiersin.org Enzymes like horseradish peroxidase (HRP) and laccase are frequently used in biosensors for 17β-estradiol. nih.govfrontiersin.org For instance, one approach involves immobilizing HRP on a platinum electrode modified with a conducting polymer. nih.govrsc.org The detection mechanism is based on the fact that 17β-estradiol and a co-substrate like pyrocatechol (B87986) are both substrates for HRP. The enzyme catalyzes the oxidation of the co-substrate in the presence of hydrogen peroxide, and the resulting electrochemical signal is modulated by the concentration of 17β-estradiol. nih.govrsc.org

Nanomaterials play a crucial role in modern electrochemical biosensor design, significantly improving their analytical performance. frontiersin.org Materials such as carbon nanotubes (CNTs), graphene, and various nanoparticles are used to modify electrodes, increasing the surface area, enhancing electron transfer rates, and facilitating the immobilization of bioreceptors. frontiersin.orgmdpi.comresearchgate.net

One study reported the development of a sensor using a glassy carbon electrode (GCE) modified with a nanocomposite of α-Fe2O3 nanoparticles supported on carbon nanotubes (α-Fe2O3-CNT/GCE). mdpi.comresearchgate.net This modification enhanced the electrochemical response to 17β-estradiol and prevented the fouling of the electrode surface. mdpi.comresearchgate.net The sensor demonstrated a linear response to 17β-estradiol in the nanomolar range. mdpi.comresearchgate.net

Another innovative approach is the development of competitive electrochemical immunosensors. In one such study, beta-estradiol 17-hemisuccinate was used to create a conjugate that competes with free estradiol in the sample for binding sites on an antibody immobilized on the electrode. mdpi.com This method achieved a very low limit of detection in the picomolar range. mdpi.com

The performance of various electrochemical biosensors for the detection of estrogenic compounds is summarized in the tables below. These tables highlight the different electrode modifications, bioreceptors, and their corresponding analytical characteristics.

Table 1: Performance of Enzyme-Based Electrochemical Biosensors for 17β-Estradiol

Electrode/Modification Bioreceptor Detection Method Linear Range Limit of Detection (LOD) Reference
Platinum (Pt) electrode with conducting polymer Horseradish Peroxidase (HRP) Amperometry 0.1–200 μM 105 nM nih.govrsc.org
Glassy Carbon Electrode (GCE) with Citric Acid-Graphene and L-lysine Laccase Voltammetry 0.9–11 pM 0.54 pM nih.gov

Table 2: Performance of Nanomaterial-Based Electrochemical Biosensors for 17β-Estradiol

Electrode/Modification Bioreceptor/Method Detection Method Linear Range Limit of Detection (LOD) Reference
Glassy Carbon Electrode (GCE) with α-Fe₂O₃-CNT Direct Oxidation Square Wave Voltammetry (SWV) 5.0–100.0 nmol L⁻¹ 4.4 nmol L⁻¹ mdpi.comresearchgate.net
Magneto Carbon Paste Electrode with Magnetic Molecularly Imprinted Polymer Molecularly Imprinted Polymer (MIP) Not Specified 0.06 to 175 μM 0.02 or 0.06 μM frontiersin.org
GCE with Carbon Dots-Polyaniline (CDs-PANI) nanocomposite Direct Adsorption Cyclic Voltammetry (CV) & Linear Sweep Voltammetry (LSV) 0.001–100 μM 43 nM frontiersin.org
Screen-Printed Carbon Electrode (SPCE) with Carbon Nanodots Aptamer Not Specified 1.0 × 10⁻⁷–1.0 × 10⁻¹² M 0.5 × 10⁻¹² M frontiersin.org
Gold Nanoparticles-Thionine-Multiwalled Carbon Nanotube modified GCE Aptamer Not Specified 12 pM–60 nM 1.5 pM frontiersin.org

The research demonstrates the versatility of electrochemical biosensors in detecting estrogenic compounds. The choice of electrode material, modification strategy, and biorecognition element allows for the tuning of sensor characteristics to suit specific analytical needs in a research setting. These methods provide sensitive and selective platforms for monitoring estrogens in various samples, contributing to a better understanding of their environmental and biological roles. mdpi.commdpi.com

Elucidation of Molecular and Cellular Mechanisms

Estrogen Receptor Binding Kinetics and Affinity Studies

The interaction of beta-Estradiol 17-hemisuccinate with estrogen receptors (ERs) is a critical determinant of its biological activity. The succinate (B1194679) ester modification at the 17-beta position influences its binding characteristics compared to the parent molecule, 17β-estradiol. The presence of a hydroxyl group on the C3 aromatic ring is a key pharmacophore required for binding to the estrogen receptor. The main structure of estradiol-17β-hemisuccinate is thought to contribute to its affinity for estrogen receptor α (ERα) through hydrophobic interactions.

Scintillation Proximity Assay (SPA) is a powerful, homogeneous radioligand binding assay technology that eliminates the need for physical separation of bound and free radioligand. In this technique, scintillant-impregnated microspheres are coated with receptor molecules. When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the scintillant, causing the emission of light that can be detected. Unbound radioligand in the solution is too distant to transfer energy to the bead, and thus its radioactive decay is not detected. This makes SPA a highly efficient method for high-throughput screening and detailed binding studies.

A key application of this technique was demonstrated in a study to determine the binding affinity of estradiol-17β-hemisuccinate for estrogen receptors expressed in MCF-7 breast cancer cell lines. In this research, estradiol-17β-hemisuccinate was radiolabeled with Iodine-125 via an indirect method. The resulting radioligand was used in an SPA setup with MCF-7 cells, which are known to express estrogen receptors. The study successfully determined the binding affinity, showcasing the utility of SPA in characterizing receptor-ligand interactions for this specific compound.

The research yielded specific kinetic data for the interaction between this compound and the estrogen receptors in this cellular model. The dissociation constant (Kd) was found to be 7.192 x 10⁻³ nM, and the maximum binding (Bmax) was 336.1 nM. The very low Kd value indicates a high binding affinity, suggesting that estradiol-17β-hemisuccinate binds strongly to the estrogen receptor.

ParameterValueCell LineAssay Method
Dissociation Constant (Kd)7.192 x 10⁻³ nMMCF-7Scintillation Proximity Assay (SPA)
Maximum Binding (Bmax)336.1 nMMCF-7Scintillation Proximity Assay (SPA)

Competitive binding assays are fundamental in pharmacology to determine the affinity and selectivity of a ligand for a receptor. In these assays, a radiolabeled ligand with known affinity is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound (the competitor). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory concentration (IC50) and binding affinity (Ki). This method provides a direct comparison of the binding potencies of different ligands for the same receptor.

The SPA study conducted with estradiol-17β-hemisuccinate on MCF-7 cells inherently functions as a competitive binding assay. To determine non-specific binding, experiments were performed where unlabeled estradiol-17β-hemisuccinate was added to compete with the 125I-labeled form for the estrogen receptor binding sites. This competition is essential for calculating the specific binding and deriving affinity constants like Kd. The results demonstrated that estradiol-17β-hemisuccinate effectively competes for and binds with high affinity to the estrogen receptors present in this system.

Nongenomic Signaling Pathways and Membrane Receptor Engagement

Beyond its classical role in modulating gene transcription (genomic effects), estrogen can also elicit rapid biological responses through nongenomic signaling pathways. These effects are initiated at the cell membrane and occur within seconds to minutes. To specifically study these membrane-initiated events, researchers often use estrogen derivatives that are rendered membrane-impermeable, such as this compound conjugated to a large molecule like bovine serum albumin (BSA). These conjugates are presumed to be unable to cross the cell membrane, ensuring that any observed rapid effects are mediated by receptors located on the cell surface. A subpopulation of ERα localized to plasma membrane caveolae is implicated in mediating these potent nongenomic effects.

One of the key outcomes of membrane estrogen receptor engagement is the swift activation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. Estrogen binding to membrane-associated ERα can lead to the activation of MAPK (i.e., RAS/MEK/ERK) and PI3K/Akt signaling cascades. This activation of tyrosine kinase-MAPK and Akt signaling is a critical downstream event. Studies in human endothelial cells have shown that 17β-estradiol rapidly induces the phosphorylation and activation of the kinase Akt. This rapid activation underscores a nongenomic mechanism that is crucial for many of the immediate physiological effects of estrogen.

Estrogen exerts significant influence over vascular function, partly by modulating the activity and expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO). Estrogen can rapidly activate eNOS through potent nongenomic effects. This process is mediated by a population of ERα located in the caveolae of endothelial cells, which are functionally coupled to eNOS. The binding of estrogen to these membrane receptors initiates signaling through pathways including PI3K/Akt and MAPK, leading to the phosphorylation and subsequent activation of eNOS. This rapid stimulation of NO production is independent of the genomic actions of estrogen and is a key component of its vasoprotective characteristics.

Nongenomic estrogen signaling also involves the rapid modulation of ion channels and intracellular calcium ([Ca²⁺]i) levels. Studies using fura-2 (B149405) fluorescence imaging in cultured rat aortic endothelial cells have shown that 17β-estradiol can induce a rapid, biphasic increase in [Ca²⁺]i. Crucially, this effect was also observed when using a membrane-impermeable estrogen conjugate (17β-estradiol-BSA), confirming that the effect originates at the cell membrane. This rapid mobilization of calcium is necessary for processes such as NO synthesis. Furthermore, research in sensory neurons has demonstrated that 17β-estradiol can rapidly inhibit high-voltage-activated Ca²⁺ channels, an effect that is also mediated by a non-genomic pathway involving G-proteins and can be replicated with estradiol-BSA. These findings highlight that membrane-initiated estrogen signaling can significantly alter cellular electrophysiology and calcium-dependent processes.

Characterization and Localization of Membrane Estrogen Receptors

The existence of estrogen receptors on the cell membrane (mERs) that mediate rapid, non-genomic responses to estradiol (B170435) has been a subject of intense investigation. This compound, typically in the form of estradiol-BSA conjugates, has been instrumental in confirming the presence and exploring the characteristics of these receptors.

One of the key pieces of evidence for mERs comes from binding studies using fluorescently labeled, membrane-impermeable estradiol conjugates. For instance, studies have demonstrated that fluorescein-labeled estradiol conjugated to BSA (E₂-BSA-FITC) binds to the cell membrane of cells that express estrogen receptors. plos.org This binding is specific, as it can be displaced by an excess of unlabeled estradiol in a dose-dependent manner, strongly suggesting the presence of a membrane-bound form of the estrogen receptor. plos.org

Further characterization has revealed that these membrane-associated receptors are often the classical intracellular estrogen receptors, ERα and ERβ, which are trafficked to the cell membrane. wikipedia.org This localization to the membrane is facilitated by post-translational modifications such as palmitoylation, which enhances the association of the receptor with caveolin-1, a protein involved in trafficking to membrane caveolae. wikipedia.org

Immunocytochemical studies have also contributed to the localization of these receptors. While early studies using monoclonal antibodies primarily detected nuclear estrogen receptors, the use of membrane-impermeable ligands has helped to specifically identify the subset of receptors present on the cell surface. tocris.com

It is important to note that the use of estradiol-BSA conjugates is not without controversy. Some studies have raised concerns that these preparations may contain unconjugated estradiol or that the BSA moiety itself may elicit cellular responses. researchgate.net This underscores the necessity for well-characterized and stable membrane-impermeable estrogen analogs for the precise characterization of mERs.

Table 1: Evidence for Membrane Estrogen Receptor (mER) Characterization and Localization

Methodology Key Findings Implication
Fluorescent Ligand Binding Fluorescein-labeled estradiol-BSA conjugates bind to the cell surface of ER-positive cells.Confirms the presence of estrogen binding sites on the cell membrane.
Competitive Binding Assays Binding of fluorescent estradiol-BSA is displaced by unlabeled estradiol.Demonstrates the specificity of the membrane binding sites for estradiol.
Immunocytochemistry Visualization of estrogen receptors at the plasma membrane.Provides direct evidence for the subcellular localization of mERs.
Molecular Biology Techniques Identification of palmitoylation sites on ERα and ERβ required for membrane localization.Elucidates the mechanism by which nuclear receptors are targeted to the cell membrane.

Modulation of Steroidogenesis in In Vitro Experimental Models

The production of steroid hormones, or steroidogenesis, is a tightly regulated process. This compound and its conjugates have been employed to investigate the non-genomic effects of estradiol on the synthesis of other steroid hormones in various cell types. These studies help to differentiate between the rapid, membrane-initiated signaling of estradiol and the slower, gene-regulatory effects mediated by nuclear receptors.

In vitro studies using isolated rat Leydig cells and human testicular tissue have shown that estradiol can downregulate the production of testosterone (B1683101). plos.org This effect is mediated, at least in part, through the G protein-coupled estrogen receptor 1 (GPER-1), a membrane-associated estrogen receptor. plos.org The use of a GPER-1 selective agonist mimicked the testosterone-lowering effect of estradiol, providing strong evidence for a membrane-initiated pathway in the regulation of androgen synthesis. plos.org

Similarly, the influence of estradiol on progesterone (B1679170) production has been examined in cultured granulosa-luteal cells. Research has indicated that estradiol can acutely suppress both basal and human chorionic gonadotropin (hCG)-stimulated progesterone synthesis within a few hours of treatment. researchgate.net This inhibitory effect is thought to be due to the inhibition of the enzyme 3β-hydroxysteroid dehydrogenase. researchgate.net In contrast, longer-term exposure to estradiol has been shown to augment progesterone production, highlighting the complex and time-dependent nature of estradiol's regulatory role. nih.gov By using membrane-impermeable estradiol analogs, researchers can dissect the contribution of membrane-initiated signaling to these biphasic effects on progesterone synthesis.

Table 2: In Vitro Effects of Estradiol on Steroidogenesis

Cell Type Steroid Measured Effect of Estradiol Proposed Mechanism
Rat Leydig CellsTestosteroneDecreaseActivation of membrane GPER-1 receptor. plos.org
Human Testicular TissueTestosteroneDecreaseActivation of membrane GPER-1 receptor. plos.org
Human Granulosa-Luteal CellsProgesteroneAcute DecreaseInhibition of 3β-hydroxysteroid dehydrogenase. researchgate.net
Porcine Granulosa CellsProgesteroneAcute Suppression, Chronic AugmentationBiphasic regulation involving both rapid and genomic pathways. nih.gov

The use of this compound as a research tool continues to be pivotal in unraveling the multifaceted signaling capabilities of estrogens. By isolating the effects initiated at the cell membrane, scientists can gain a more nuanced understanding of the physiological and pathophysiological roles of this crucial hormone.

Applications in Preclinical and Experimental Research Models

In Vitro Cell Culture Studies

In vitro models are indispensable for dissecting the direct cellular and molecular effects of beta-estradiol 17-hemisuccinate.

The vascular endothelium is a primary target of estrogen action, and cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) and the immortalized EA.hy926 line are standard models for these investigations. Research using a conjugate, β-estradiol 17-hemisuccinate:BSA, has demonstrated that estradiol (B170435) can rapidly activate the mitogen-activated protein kinase (MAPK) signaling pathway in endothelial cells within minutes. nih.gov This rapid signaling is initiated at membrane binding sites for estradiol. nih.gov

Studies using 17β-estradiol on the EA.hy926 cell line revealed that chronic treatment enhances the expression of endothelial nitric oxide synthase (eNOS) protein. nih.gov This effect is accompanied by a modulation of calcium (Ca²⁺) homeostasis, specifically an increase in the Ca²⁺ content within the endoplasmic reticulum. nih.gov These effects were shown to be dependent on estrogen receptor alpha (ERα), highlighting a key mechanism for estrogen's influence on vascular function. nih.gov Further research in HUVECs has shown that 17β-estradiol can enhance the signaling pathway involving VEGF-A, Delta-like ligand 4 (Dll4), and Notch1, a critical axis in the regulation of angiogenesis. researchgate.net This finding suggests a role for estradiol in modulating vascular branching. researchgate.net

Table 1: Effects of Estradiol on Endothelial Cell Lines

Cell Line Compound/Formulation Key Finding Reference
HUVEC, EA.hy926 β-estradiol 17-hemisuccinate:BSA Rapid activation of MAPK signaling pathway. nih.gov
EA.hy926 17β-estradiol Increased eNOS expression and higher endoplasmic reticulum Ca²⁺ content via ERα-dependent pathway. nih.gov

In the context of oncology, estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are crucial models. Studies using MCF-7 multicellular tumor spheroids (MCTS), which mimic the early stages of solid tumors, have shown that 17β-estradiol stimulates key cancer-related processes. nih.gov It upregulates both oxidative phosphorylation (OxPhos) and glycolytic pathways, leading to increased ATP production. nih.gov This metabolic stimulation corresponds with an enhancement of cellular proliferation, migration, and invasion, with increased expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as SNAIL and MMP-9. nih.gov

Interestingly, the responsiveness of different laboratory strains of MCF-7 cells to 17β-estradiol can vary. nih.gov Research comparing the non-responsive MCF-7S strain with the more sensitive MCF-7 ATCC and MCF-7 NKI strains found that the mitogenic effect of estradiol is dependent on an autocrine signal that activates the IGF type I receptor (IGF-IR). nih.gov Blocking the IGF-IR pathway inhibits the proliferative response to estradiol, indicating a critical cross-talk between these two signaling systems. nih.gov

Table 2: Effects of Estradiol on MCF-7 Breast Cancer Cells

MCF-7 Model Compound Key Finding Reference
Multicellular Tumor Spheroids (MCTS) 17β-estradiol Stimulates energy metabolism (OxPhos, glycolysis), proliferation, and invasion; increases EMT marker proteins. nih.gov

The influence of estrogens on cardiac function is another significant area of research. Studies on single guinea-pig atrial myocytes have demonstrated that 17β-estradiol possesses potential antiarrhythmic properties. nih.gov It was observed to shorten the action potential duration and inhibit L-type Ca²⁺ currents, which are crucial for cardiac muscle contraction. nih.gov Furthermore, it was capable of abolishing early afterdepolarizations, a type of abnormal electrical activity that can trigger arrhythmias. nih.gov

Research focusing on chamber-specific effects within the heart has shown that ventricular cardiomyocytes are more sensitive to acute 17β-estradiol treatment than atrial cardiomyocytes. nih.gov In ventricular cells from adult female rats, estradiol treatment reduced the amplitude of sarcomere shortening and was associated with increased phosphorylation of key regulatory proteins like troponin I (TnI) and cardiac myosin-binding protein C (cMyBP-C), suggesting an impairment of mechanical function. nih.gov This highlights the complex and region-specific role of estradiol in modulating cardiac contractility. nih.govfrontiersin.org

Table 3: Effects of Estradiol on Myocytes

Myocyte Type Compound Key Finding Reference
Guinea-pig atrial myocytes 17β-estradiol Shortened action potential duration and inhibited L-type Ca²⁺ currents, suggesting antiarrhythmic effects. nih.gov

The neuroprotective effects of estradiol are a major focus of investigation. In primary neuronal cultures from different rat brain regions, 17β-estradiol has shown significant protective capabilities, although the mechanisms vary depending on the type of neuronal injury. nih.govnih.gov In models of apoptosis (programmed cell death) induced by the toxin ethylcholine aziridinium (B1262131) (AF64A), long-term pretreatment with estradiol was protective in hippocampal and septal neurons, but not cortical neurons. nih.govnih.gov This protection was linked to the activation of estrogen receptors and an increase in the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net

Conversely, in models of necrotic cell death induced by glutamate (B1630785) or oxygen-glucose deprivation, only short-term pretreatment with estradiol was effective, and this was observed in cortical neurons. nih.govnih.gov This suggests a different, non-genomic mechanism of action in response to acute excitotoxic or ischemic-like injury. nih.gov Other research has confirmed that 17β-estradiol can protect cortical neurons from cell death caused by oxidative stress from hydrogen peroxide (H₂O₂). researchgate.net However, studies on striatal cholinergic interneurons found little direct effect of estradiol on their spontaneous firing activity, indicating its neuromodulatory roles can be highly specific to certain neuron types and circuits. frontiersin.org

Animal Model Investigations (Non-Clinical)

Animal models allow for the study of systemic and long-term effects of this compound in a complex physiological environment.

In male reproductive toxicology studies, dietary administration of 17β-estradiol to rats produced significant adverse effects on testicular function. nih.gov Dose-dependent outcomes included reduced testis and epididymis weights, atrophy of interstitial cells, and degeneration of the seminiferous tubules. nih.gov These structural changes resulted in functional deficits, including reduced sperm production (oligospermia) and decreased sperm motility. nih.gov

In female reproductive research, particularly in cattle, estradiol has been investigated for its role in manipulating ovarian function. researchgate.net One study found that treating heifers with estradiol-17β in combination with a progestogen implant effectively suppressed the growth of the dominant ovarian follicle. researchgate.net This suppression led to a more synchronous emergence of the next follicular wave, a finding with potential applications in synchronizing estrus for breeding programs. researchgate.net Further research in superovulated Nellore cows established a positive linear correlation between the concentration of 17-beta estradiol in the plasma on the day of estrus and the subsequent number of viable embryos recovered. nih.gov This indicates that estradiol levels can be a predictive marker for the success of embryo production. nih.gov

Table 4: Effects of Estradiol in Animal Reproductive System Models

Animal Model Compound Key Finding Reference
Male Rats 17β-estradiol (dietary) Decreased testis weight, seminiferous tubule degeneration, and reduced sperm production and motility. nih.gov
Bovine Heifers Estradiol-17β (with progestogen) Suppressed dominant follicle growth, leading to synchronous emergence of the next follicular wave. researchgate.net

Cardiovascular Physiology Research (e.g., Vasodilatation in Isolated Arteries)

In the field of cardiovascular physiology, this compound has proven to be a valuable research tool for dissecting the mechanisms underlying estrogen-induced vasodilatation. Its application in studies with isolated rat arterial preparations has been particularly insightful. A primary focus of this research has been to determine whether the vasodilatory actions of estradiol are mediated by genomic or non-genomic pathways.

To investigate this, a membrane-impermeant conjugate, this compound-Bovine Serum Albumin (BSA), has been utilized. Due to its size, this conjugate cannot pass through the cell membrane, which ensures that any observed physiological effects are initiated at the cell surface rather than through interactions with intracellular estrogen receptors that regulate gene expression.

Research employing isolated, pressurized small mesenteric and coronary arteries from rats has demonstrated that the application of this compound-BSA leads to vasodilatation. nih.govnih.gov This is a critical finding as it indicates that estradiol can trigger a rapid vasodilatory response via a non-genomic mechanism, which involves a stereospecific interaction with receptors on the plasma membrane of vascular smooth muscle cells. nih.govnih.gov

The vasodilatory effect was noted in arteries that were pre-contracted with substances like high potassium (K+) or the thromboxane (B8750289) analogue U46619. nih.govnih.gov The relaxation of the arteries was rapid, taking place within minutes of the compound's application. nih.govnih.gov Moreover, the vasodilatation was not prevented by the presence of inhibitors for nitric oxide synthase or prostaglandin (B15479496) synthesis, suggesting that the effect is independent of the nitric oxide and prostaglandin pathways. nih.govnih.gov The use of the estrogen receptor antagonist ICI 182,780 also did not alter the vasodilatory response, lending further support to the involvement of a non-classical, membrane-initiated signaling pathway. nih.govnih.gov

Table 1: Effects of this compound-BSA on Isolated Rat Arteries
Parameter Observation Source(s)
Compound This compound-BSA nih.govnih.gov
Experimental Model Isolated pressurized rat mesenteric and coronary small arteries nih.govnih.gov
Effect Vasodilatation nih.govnih.gov
Mechanism Non-genomic, membrane-initiated nih.govnih.gov
Key Finding The membrane-impermeant nature of the compound demonstrates that estradiol can induce vasodilatation without entering the cell, pointing to the existence of membrane estrogen receptors. nih.govnih.gov

Neurobiological Research (e.g., Somatosensory Cortical Neuronal Activity in Rats)

Within the sphere of neurobiological research, this compound has been effectively used to explore the modulatory influence of estrogen on the activity of neurons in distinct brain regions. A significant area of this investigation has been the somatosensory cortex, which is integral to the processing of sensory information from the body.

One study, using extracellular single-unit recording in the primary somatosensory cortex (the barrel cortex) of ovariectomized rats, analyzed the effects of this compound applied locally. nih.govresearchgate.net The compound was administered directly to the neurons through iontophoresis, a technique that permits a targeted and localized application.

The findings of this research showed that this compound led to an increase in both the spontaneous firing rate and the responses of neurons to the deflection of whiskers. nih.govresearchgate.net A pivotal observation from this study was the latency of the effect, which was recorded to be approximately 24 minutes. nih.govresearchgate.net This relatively extended latency period suggests that the changes observed in neuronal activity may not be attributable solely to rapid, membrane-mediated events. It instead implies the potential involvement of genomic mechanisms, wherein the steroid influences protein synthesis, resulting in a more delayed modulation of neuronal function. nih.govresearchgate.net

These results suggest that estrogen can exert a direct influence on the excitability of neurons within the somatosensory cortex. This has potential implications for understanding how sensory information is processed under varying hormonal states.

Table 2: Effects of this compound on Somatosensory Cortical Neurons in Rats
Parameter Observation Source(s)
Compound This compound nih.govresearchgate.net
Experimental Model Ovariectomized rats, primary somatosensory cortical neurons nih.govresearchgate.net
Method of Application Iontophoresis nih.govresearchgate.net
Effect on Neuronal Activity Increased spontaneous and vibrissa-evoked responses nih.govresearchgate.net
Latency of Effect Approximately 24 minutes nih.govresearchgate.net
Proposed Mechanism Likely involves genomic mechanisms due to the long latency nih.govresearchgate.net

Advanced Analytical Techniques for Steroidomics and Metabolomics Research

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Conjugated Steroid Profiling in Research Samples

The analysis of conjugated steroids, such as beta-Estradiol 17-hemisuccinate, in complex biological and environmental matrices requires highly sensitive and specific analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered gold-standard methods for steroid profiling due to their ability to separate and identify structurally similar compounds. tohoku.ac.jpmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of intact conjugated steroids. The technique separates compounds in a liquid mobile phase followed by ionization and mass analysis. For a compound like this compound, the carboxylic acid moiety of the hemisuccinate group makes it amenable to analysis by Electrospray Ionization (ESI) in negative ion mode, which is a soft ionization technique that keeps the conjugate intact. nih.gov This approach allows for direct measurement of the conjugated steroid without the need for chemical modification (derivatization) prior to analysis. Different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI), have also been compared for estradiol (B170435) analysis, with APPI showing high potential due to its sensitivity and reduced susceptibility to matrix effects. nih.govresearchgate.net The development of ultrasensitive LC-MS/MS methods has enabled the quantification of estrogens at sub-picomolar levels in clinical samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution for complex steroid profiles but typically requires the analyte to be volatile and thermally stable. tohoku.ac.jp Steroids, including their conjugates, are not inherently volatile and must undergo derivatization before analysis. This process involves chemically modifying the molecule, typically by converting polar functional groups like hydroxyls and carboxyls into nonpolar silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or TMS derivatives) or perfluoroacyl esters. nih.govnih.govnih.gov For this compound, derivatization would target the phenolic hydroxyl at C3, the ester group at C17, and the terminal carboxylic acid of the succinate (B1194679) chain. This derivatization enhances volatility and improves chromatographic behavior. researchgate.net GC-MS methods have been extensively developed for the simultaneous quantification of multiple estrogens and their metabolites in various biological samples, such as urine and plasma. mdpi.comunito.it

The choice between LC-MS and GC-MS depends on the specific research question. LC-MS is advantageous for analyzing the intact conjugate, while GC-MS provides high-resolution separation of the core steroid structures after derivatization.

Table 1: Comparison of LC-MS and GC-MS for Conjugated Steroid Analysis

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
PrincipleSeparates compounds in a liquid phase. Can analyze intact, thermally labile, and polar molecules.Separates compounds in a gas phase. Requires volatile and thermally stable analytes. Offers very high chromatographic resolution. tohoku.ac.jp
Sample PreparationOften involves liquid-liquid extraction or solid-phase extraction. Derivatization is optional but can be used to enhance ionization (e.g., dansylation). sigmaaldrich.comRequires derivatization to increase volatility and thermal stability (e.g., silylation, acylation). nih.govshimadzu.co.kr
Ionization TechniquesElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI). nih.govresearchgate.netElectron Ionization (EI), Chemical Ionization (CI, including Negative Chemical Ionization - NCI). nih.govshimadzu.co.kr
Analysis of this compoundCan analyze the intact conjugate, typically using ESI in negative mode ([M-H]⁻). Allows for direct profiling of conjugated forms. nih.govAnalyzes the derivatized molecule. The hemisuccinate ester may be cleaved or derivatized entirely. Provides detailed structural information from fragmentation patterns. researchgate.net
SensitivityHigh sensitivity, with limits of quantification (LOQ) in the low pg/mL or pmol/L range. nih.govchromatographyonline.comVery high sensitivity, especially with NCI, reaching low pg/mL or ng/L levels. nih.govshimadzu.co.kr

Integration of β-Estradiol 17-hemisuccinate in Biosensor Systems for Environmental and Research Sample Analysis

Biosensors offer a rapid, cost-effective, and portable alternative to traditional chromatographic methods for the detection of specific molecules like 17β-estradiol. nih.govnih.gov These devices combine a biological recognition element (bioreceptor) with a physicochemical transducer to generate a measurable signal upon binding to the target analyte. frontiersin.orgnih.gov The compound β-Estradiol 17-hemisuccinate is not typically the target analyte itself in environmental or clinical samples; rather, it is a crucial chemical tool used to build the biosensor.

The native 17β-estradiol molecule lacks a convenient functional group for stable attachment to a sensor surface or for conjugation to carrier proteins. The 17-hemisuccinate derivative solves this problem by introducing a terminal carboxylic acid group via an ester linkage at the 17-position. This carboxylic acid acts as a chemical "handle" for covalent immobilization.

The primary applications of β-Estradiol 17-hemisuccinate in biosensor development include:

Immunosensor Fabrication : In developing immunoassays, a small molecule like estradiol (a hapten) must be made immunogenic to produce antibodies. This is achieved by conjugating it to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). β-Estradiol 17-hemisuccinate is the ideal starting material for this conjugation, using carbodiimide (B86325) chemistry to link its carboxyl group to amine groups on the protein. The resulting estradiol-protein conjugate is then used to immunize animals and produce specific antibodies.

Competitive Assay Development : For competitive-format biosensors, the same β-Estradiol 17-hemisuccinate can be immobilized onto the transducer surface (e.g., a gold electrode, graphene, or polymer-coated surface). frontiersin.orgrsc.orgmdpi.com In the assay, the sample containing free estradiol competes with the immobilized estradiol derivative for a limited number of specific antibody or estrogen receptor binding sites. The signal generated is inversely proportional to the concentration of estradiol in the sample.

Receptor-Based Biosensors : Biosensors can use estrogen receptors (ER-α or ER-β) as the biorecognition element. mdpi.com In this design, β-Estradiol 17-hemisuccinate can be used to anchor the estradiol ligand to the sensor surface, allowing for the study of its binding interaction with the receptor and the detection of compounds that compete for the binding site.

Various transduction methods, including electrochemical, optical, and piezoelectric techniques, are employed in these biosensors to detect the binding event. researchgate.net

Table 2: Examples of Biosensor Systems Utilizing Estradiol Derivatives for Detection

Biosensor TypeBioreceptorImmobilization/Conjugation StrategyDetection PrincipleReported Performance (LOD)
Electrochemical Immunosensorα-estrogen antibody (ER-α)Interaction between 17β-estradiol antigen and its receptor/antibody. nih.govnih.gov The antigen is often immobilized via a linker like hemisuccinate.Differential Pulse Voltammetry (DPV) measuring changes in redox current upon binding. nih.govnih.govLevels studied between 2.25 pg/mL and 2250 pg/mL. nih.gov
Enzyme-Based Electrochemical BiosensorHorseradish Peroxidase (HRP)HRP immobilized on a conducting polymer-modified electrode. rsc.org Estradiol acts as a co-substrate.Electrochemical oxidation of a mediator catalyzed by HRP in the presence of estradiol.105 nM. rsc.org
Enzyme-Based Electrochemical BiosensorLaccaseLaccase immobilized on a graphene quantum dot or polymer-modified electrode. electrochemsci.orgDirect or mediated electrochemical oxidation of estradiol by the laccase enzyme.Not specified in abstract. electrochemsci.org
Receptor-Based Electrochemical BiosensorEstrogen Receptor-α (ER-α)ER-α bio-receptor immobilized on a quantum dot-modified gold electrode. mdpi.comSquare-wave voltammetry measuring inhibition of a redox probe upon estradiol binding to the receptor.1.69 nM. mdpi.com
Aptamer-Based Electrochemical Biosensor (Aptasensor)DNA AptamerSpecific DNA aptamers (single-stranded DNA) are immobilized on an electrode surface (e.g., gold). mdpi.comChange in electrochemical signal (e.g., impedance, current) when the aptamer binds to estradiol, causing a conformational change.Varies widely based on design.

Future Perspectives and Emerging Research Avenues

Development of Novel β-Estradiol 17-hemisuccinate Conjugates for Advanced Targeted Research Probes

The ability to conjugate β-estradiol 17-hemisuccinate to various molecules without compromising its binding affinity for estrogen receptors (ERs) is a key area of ongoing research. Future work will focus on creating more sophisticated and specific research probes.

One promising direction is the development of fluorescently labeled β-estradiol 17-hemisuccinate conjugates. These probes can be used to visualize and track the localization and trafficking of estrogen receptors in living cells in real-time. For instance, researchers have successfully synthesized aza-BODIPY-estradiol conjugates that retain estrogenic activity and possess superior optical properties for imaging. mdpi.com Similarly, a 17α-fluorescein-labeled estradiol (B170435) derivative has been shown to be a suitable ligand for ER binding assays using fluorescence polarization. nih.gov These advancements will enable more detailed studies of ER dynamics in response to various stimuli.

Another area of development is the creation of biotinylated β-estradiol 17-hemisuccinate conjugates. Biotin's high affinity for streptavidin can be exploited for the purification and isolation of estrogen receptors and their associated protein complexes. researchgate.net This approach will facilitate the identification of novel ER-interacting proteins and provide deeper insights into the composition of the estrogen signalosome.

Furthermore, the synthesis of β-estradiol 17-hemisuccinate conjugates with photo-activatable or "caged" linkers represents a cutting-edge approach. These probes would allow for the precise spatial and temporal control of estrogen receptor activation, enabling researchers to dissect the immediate and localized effects of estrogen signaling with unprecedented resolution.

Refined Mechanistic Investigations of Rapid Nongenomic Actions of Estradiol and its Derivatives

One of the most significant applications of β-estradiol 17-hemisuccinate is in the study of the rapid, non-genomic effects of estrogens. These effects are initiated at the cell membrane and involve the activation of various signaling cascades, often leading to rapid cellular responses. nih.gov Because β-estradiol 17-hemisuccinate, when conjugated to a large molecule like bovine serum albumin (BSA), is membrane-impermeable, it can be used to selectively activate membrane-associated estrogen receptors (mERs) without engaging the classical nuclear receptors. nih.govnih.gov

Future research will focus on using these tools to further dissect the molecular mechanisms of non-genomic estrogen signaling. This includes identifying the specific mERs involved, such as G protein-coupled estrogen receptor 1 (GPER1), and elucidating the downstream signaling pathways they activate. nih.govwikipedia.org For example, studies have shown that membrane-initiated estrogen signaling can lead to the activation of the MAPK/ERK and PI3K pathways. nih.gov

The use of increasingly sophisticated probes, such as those with photo-cleavable linkers, will allow for more precise investigations into the kinetics and localization of these rapid signaling events. By understanding the intricate details of non-genomic estrogen action, researchers can gain insights into its role in various physiological processes, including neuronal function, cardiovascular health, and immune responses. nih.govwikipedia.org The table below summarizes key signaling events associated with the rapid, non-genomic actions of estradiol.

Signaling EventKey Molecules InvolvedTimescale
Increased Intracellular CalciumG protein-coupled receptors, L-type Ca2+ channelsSeconds to minutes
Activation of Kinase CascadesMAPK/ERK, PI3K, Protein Kinase A, Protein Kinase CMinutes
Phosphorylation of STAT proteinsSTAT3, STAT55-15 minutes

Data compiled from various sources. nih.govnih.gov

Role in Understanding Steroid Homeostasis and Metabolism in Complex Research Models

β-Estradiol 17-hemisuccinate can also serve as a valuable tool for studying steroid homeostasis and metabolism. By introducing a labeled form of this compound into complex biological systems, such as cell cultures or tissue explants, researchers can trace its metabolic fate and identify the enzymes involved in its conversion.

For example, studies on 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme that interconverts estradiol and estrone (B1671321), are crucial for understanding estrogen-dependent diseases like breast cancer. nih.govnih.gov β-Estradiol 17-hemisuccinate can be used as a substrate in assays designed to screen for inhibitors of 17β-HSD, potentially leading to the development of new therapeutic agents.

Furthermore, investigating how β-estradiol 17-hemisuccinate and its metabolites interact with different estrogen receptor subtypes (ERα and ERβ) can provide insights into the tissue-specific effects of estrogens. nih.gov The differential expression of these receptors and metabolizing enzymes in various tissues contributes to the complex and often opposing actions of estrogens throughout the body.

Future research in this area will likely involve the use of advanced analytical techniques, such as mass spectrometry, to identify and quantify the various metabolites of β-estradiol 17-hemisuccinate in different biological contexts. This will contribute to a more comprehensive understanding of steroid metabolism and its role in health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.